molecular formula C12H13F2NO2 B2389088 1,1-Difluoro-6-(furan-3-carbonyl)-6-azaspiro[2.5]octane CAS No. 2097862-22-9

1,1-Difluoro-6-(furan-3-carbonyl)-6-azaspiro[2.5]octane

Cat. No.: B2389088
CAS No.: 2097862-22-9
M. Wt: 241.238
InChI Key: LUASDMCSCAYUJZ-UHFFFAOYSA-N
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Description

1,1-Difluoro-6-(furan-3-carbonyl)-6-azaspiro[25]octane is a synthetic organic compound characterized by its unique spirocyclic structure, which includes a furan ring and a difluoromethyl group

Preparation Methods

The synthesis of 1,1-Difluoro-6-(furan-3-carbonyl)-6-azaspiro[2.5]octane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods for this compound are still under development, with ongoing research focused on optimizing reaction conditions and improving yields.

Chemical Reactions Analysis

1,1-Difluoro-6-(furan-3-carbonyl)-6-azaspiro[2.5]octane undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles.

Scientific Research Applications

1,1-Difluoro-6-(furan-3-carbonyl)-6-azaspiro[2.5]octane has several scientific research applications:

Mechanism of Action

The mechanism by which 1,1-Difluoro-6-(furan-3-carbonyl)-6-azaspiro[2.5]octane exerts its effects is largely dependent on its interactions with molecular targets. The difluoromethyl group can act as an electrophile, participating in various biochemical reactions. The furan ring can interact with aromatic residues in proteins, influencing binding affinity and specificity .

Comparison with Similar Compounds

1,1-Difluoro-6-(furan-3-carbonyl)-6-azaspiro[2.5]octane can be compared with other spirocyclic compounds and difluoromethyl derivatives:

The uniqueness of this compound lies in its combination of a furan ring and a difluoromethyl group, which imparts specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-(furan-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO2/c13-12(14)8-11(12)2-4-15(5-3-11)10(16)9-1-6-17-7-9/h1,6-7H,2-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUASDMCSCAYUJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC2(F)F)C(=O)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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